molecular formula C20H24BrN3O2S2 B2892255 N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide CAS No. 681223-34-7

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide

Cat. No.: B2892255
CAS No.: 681223-34-7
M. Wt: 482.46
InChI Key: JXSFKDNGPYTJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C20H24BrN3O2S2 and its molecular weight is 482.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

Research on 2,5-disubstituted 1,3,4-oxadiazole compounds, which are structurally related to N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide, indicates significant antimicrobial activity against a range of microbial species. These compounds were synthesized through a series of reactions starting from aryl/aralkyl organic acids, leading to 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. The most potent compounds in this series showed lower toxicity, making them potential candidates for further biological screening except for those with higher cytotoxicity (Gul et al., 2017).

Optoelectronic Properties

Thiazole-based compounds, including those similar to this compound, have been investigated for their optoelectronic properties. A study on thiazole-containing monomers and their conducting polymers highlighted their potential in optoelectronic applications, with some polymers exhibiting satisfactory switching times and appropriate optical contrasts, making them suitable for various electronic and photonic devices (Camurlu & Guven, 2015).

Anticancer Activities

Compounds structurally related to this compound have shown potential in anticancer research. For instance, derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide exhibited reasonable anticancer activity against various human tumor cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012).

Anticonvulsant Properties

The anticonvulsant potential of thioacetamide derivatives, including those akin to this compound, has been explored. A study synthesized and evaluated the anticonvulsant properties of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, which demonstrated moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O2S2/c1-13-7-14(2)9-24(8-13)19(26)12-27-11-18(25)23-20-22-17(10-28-20)15-3-5-16(21)6-4-15/h3-6,10,13-14H,7-9,11-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSFKDNGPYTJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.